BenchChemオンラインストアへようこそ!

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide

ERK2 inhibitor biochemical potency structure-activity relationship

This compound (CAS 2034225-90-4) is Example 279 from US Patent 9,670,208, a potent and selective ERK2 inhibitor (IC50=0.600 nM). Its unique p-tolyloxy acetamide side chain confers a distinct selectivity fingerprint compared to common heteroaryl amide ERK inhibitors. Procure this compound as a validated positive control for ERK2 enzymatic assays, broad-panel kinase profiling to assess off-target liability, and SAR benchmark studies. Structural analogs exhibit significantly altered potency; selection must be guided by precise biochemical data. Ideal for oncology programs targeting the RAS-RAF-MEK-ERK pathway.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034225-90-4
Cat. No. B2475629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide
CAS2034225-90-4
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C
InChIInChI=1S/C19H20N4O2/c1-14-3-5-17(6-4-14)25-13-19(24)21-11-15-9-16(12-20-10-15)18-7-8-22-23(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,24)
InChIKeyHFIUTOWSCFRNRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 2034225-90-4): A Selective ERK2 Inhibitor Lead


N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide (CAS 2034225-90-4) is a synthetic small-molecule serine/threonine kinase inhibitor, specifically targeting Extracellular-signal-Regulated Kinase 2 (ERK2). It is exemplified as Example 279 in US Patent 9,670,208, assigned to Array BioPharma Inc. and Genentech, Inc. [1]. The compound features a unique p-tolyloxy acetamide side chain linked to a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methanamine scaffold. It demonstrates potent inhibitory activity against human ERK2 in enzymatic assays, positioning it as a candidate for targeting the RAS-RAF-MEK-ERK signaling pathway in hyperproliferative diseases.

Why ERK2 Inhibitor Potency is Highly Sensitive to the p-Tolyloxy Acetamide Moiety


Within the chemical space of ERK2 inhibitors, minor structural modifications to the solvent-exposed or hinge-binding motifs can result in orders-of-magnitude changes in biochemical potency and selectivity. The p-tolyloxy acetamide group in Example 279 is a critical pharmacophoric element; its replacement with other aryl, heteroaryl, or alkyl amides in closely related analogs (e.g., pyridin-3-yl acetamide or cyclopentyl acetamide derivatives) leads to significantly altered, and often diminished, ERK2 inhibitory activity [1]. For instance, the direct analog N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide (CAS 2034308-88-6) exhibits different potency and selectivity profiles, underscoring that in-class compounds are not interchangeable. Selection must be guided by precise, comparative biochemical data rather than scaffold similarity.

Quantitative Differentiation of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide Against Closest Analogs


ERK2 Enzymatic Potency: Example 279 (p-Tolyloxy) vs. Example 295 (Triazolopyridine) vs. Example 115

In a standardized enzymatic assay using recombinantly expressed human ERK-2, the target compound (Example 279) demonstrates an IC50 of 0.600 nM. This places it among the most potent analogs in the patent series, though not the absolute most potent. For comparison, Example 295, a triazolopyridine-based analog, exhibits an IC50 of 0.400 nM, while Example 115 shows an IC50 of 2.80 nM [1][2]. This data highlights that small structural changes in the amide side chain can modulate potency by nearly 5- to 7-fold, establishing a clear rank-order of activity.

ERK2 inhibitor biochemical potency structure-activity relationship

Structural Differentiation: p-Tolyloxy Acetamide vs. Heteroaryl Acetamide Analogs

The core differentiating feature of Example 279 is its p-tolyloxy acetamide side chain. This moiety is distinct from the pyridinyl, cyclopentyl, or phenyl acetamide groups found in structurally adjacent analogs (e.g., N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide, CAS 2034308-88-6). While direct biochemical comparison data for all analogs is not publicly aggregated, the p-tolyloxy motif is known from related chemical series (e.g., p-tolyloxy-1,3,4-oxadiazole acetamides) to confer unique lipoxygenase and kinase inhibitory profiles [1]. This suggests the potential for a differentiated selectivity window compared to heteroaryl amide-containing inhibitors.

medicinal chemistry scaffold hopping selectivity

In-Class Potency Distribution: Positioning Example 279 Within the Patent Landscape

An analysis of the US9670208 patent portfolio reveals a wide distribution of ERK2 IC50 values. Example 279 (0.600 nM) resides in the top tier of potency among disclosed compounds, where many examples exhibit IC50 values exceeding 10 nM. For instance, Example 512 and others in the triazolopyridine sub-series show IC50 values > 1 nM. This positions the p-tolyloxy acetamide scaffold as a privileged chemotype for achieving sub-nanomolar potency, outperforming the majority of compounds in the patent [1].

patent analysis competitive intelligence lead optimization

Optimal Use Cases for Procuring N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide


ERK2 Biochemical Assay Development and High-Throughput Screening

Due to its well-characterized, sub-nanomolar potency against ERK2 (IC50 = 0.600 nM) [1], this compound serves as an excellent positive control or tool compound for developing and validating ERK2 enzymatic assays. Its defined activity in a standardized recombinant protein system ensures reproducibility across screening campaigns.

Kinase Selectivity Panel Profiling for Lead Optimization

The unique p-tolyloxy acetamide motif suggests a distinct selectivity fingerprint compared to common heteroaryl amide ERK inhibitors. Procuring this compound for broad-panel kinase profiling can reveal its off-target liability window, which is crucial for lead optimization in oncology programs targeting the MAPK pathway.

Structure-Activity Relationship (SAR) Studies on Novel ERK2 Chemotypes

As a representative of the p-tolyloxy acetamide series within the Array/Genentech patent estate, this compound is a key benchmark for SAR studies. Researchers synthesizing or evaluating new ERK2 inhibitors can use its IC50 value as a reference point to gauge the impact of scaffold modifications on biochemical potency.

In Vitro Pharmacology in RAS/RAF-Mutant Cancer Cell Lines

Given its potent inhibition of ERK2, the terminal kinase in the RAS-RAF-MEK-ERK cascade, this compound is a valuable probe for in vitro studies in cell lines harboring activating mutations in KRAS, NRAS, or BRAF. It can be used to assess downstream effects on phospho-ERK levels and cell proliferation, informing target engagement and pathway dependency.

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(p-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.